molecular formula C11H11BrO3 B13461930 methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate

methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate

Cat. No.: B13461930
M. Wt: 271.11 g/mol
InChI Key: UMUFUNNNYHKXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate is a chemical compound belonging to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a bromine atom at the 6th position and a carboxylate group at the 8th position of the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzopyran derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate group play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate various biological pathways, including enzyme inhibition, receptor binding, and signal transduction, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate
  • 6-bromo-7-methyl-3,4-dihydro-2H-1-benzopyran
  • 1,3-dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2-indole

Uniqueness

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate is unique due to the specific positioning of the bromine atom and the carboxylate group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for various research applications .

Biological Activity

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a benzopyran structure with a bromine atom at the 6-position and a carboxylate ester at the 8-position. Its molecular formula is C11H11BrO3C_{11}H_{11}BrO_3, with a molecular weight of approximately 273.1 g/mol. The unique combination of functional groups plays a crucial role in its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Its mechanism could involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
  • Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines. In vitro studies have indicated cytotoxic effects on M-HeLa cells, with indications of apoptosis induction after 48 hours of treatment.
  • Enzyme Inhibition : this compound may interact with specific enzymes or receptors, potentially acting as an inhibitor or activator depending on the target.

The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that:

  • The bromine atom enhances the compound's reactivity and binding affinity to biological targets.
  • The carboxylate group may facilitate interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other benzopyran derivatives:

Compound NameMolecular FormulaKey Features
Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-8-carboxylate C11H11FO3C_{11}H_{11}FO_3Contains fluorine instead of bromine; different biological properties.
Methyl 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran C11H13BrO2C_{11}H_{13}BrO_2Similar structure but lacks the carboxylate group; different solubility and reactivity.
Methyl 6-nitro-3,4-dihydro-2H-1-benzopyran C11H10BrO3C_{11}H_{10}BrO_3Contains a nitro group; distinct reactivity and applications.

This table highlights how variations in structure can lead to differences in biological activity.

Anticancer Activity Study

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in M-HeLa cells at concentrations ranging from 10 µM to 50 µM over a period of 48 hours. Flow cytometry analysis revealed an increase in late apoptosis markers in treated cells compared to controls.

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited moderate inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 6-bromo-3,4-dihydro-2H-chromene-8-carboxylate

InChI

InChI=1S/C11H11BrO3/c1-14-11(13)9-6-8(12)5-7-3-2-4-15-10(7)9/h5-6H,2-4H2,1H3

InChI Key

UMUFUNNNYHKXKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1OCCC2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.